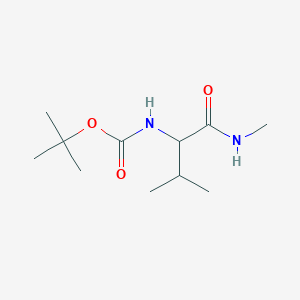

(R)-2-(Boc-amino)-N,3-dimethylbutanamide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

169556-39-2 |

|---|---|

Molecular Formula |

C11H22N2O3 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

tert-butyl N-[3-methyl-1-(methylamino)-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C11H22N2O3/c1-7(2)8(9(14)12-6)13-10(15)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)(H,13,15) |

InChI Key |

ZITOUAAPSZMHQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NC)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Pathways for R 2 Boc Amino N,3 Dimethylbutanamide

Strategies for Asymmetric Synthesis of the Butanamide Core

The central challenge in synthesizing the target compound lies in the enantioselective formation of the (R)-configured stereocenter. Three primary strategies have been developed to achieve this: the use of chiral precursors, the application of chiral auxiliaries to direct stereochemistry, and the implementation of asymmetric catalysis.

Enantioselective Approaches Utilizing Chiral Precursors

One of the most direct methods for obtaining the enantiomerically pure butanamide core involves starting with a precursor that already contains the desired stereocenter. A common approach begins with the synthesis of racemic 2-amino-2,3-dimethylbutanenitrile, which is then resolved into its separate enantiomers.

Classical resolution using a chiral resolving agent, such as tartaric acid, allows for the separation of the diastereomeric salts, yielding the enantiomerically pure (R)- and (S)-2-amino-2,3-dimethylbutanenitriles. scispace.comevitachem.com The desired (R)-nitrile is then subjected to hydrolysis, typically under acidic or basic conditions, to furnish (R)-2-amino-2,3-dimethylbutanamide. scispace.comnih.gov

Alternatively, biotechnological methods offer a greener and more efficient route. The use of microbial nitrile hydratase enzymes can achieve the enantioselective hydration of the prochiral nitrile, converting it directly to the (R)-amide with high enantiomeric excess and yield, often under mild aqueous conditions. evitachem.comgoogle.com This enzymatic approach avoids the need for classical resolution, which is inherently limited to a 50% theoretical yield for the desired enantiomer from a racemic mixture.

| Strategy | Starting Material | Key Step | Advantages | Limitations | Reference |

|---|---|---|---|---|---|

| Classical Resolution | Racemic 2-amino-2,3-dimethylbutanenitrile | Diastereomeric salt formation with tartaric acid | Well-established and reliable method. | Maximum 50% theoretical yield; requires additional separation steps. | scispace.comevitachem.com |

| Microbial Asymmetric Hydration | Prochiral 2-amino-2,3-dimethylbutanenitrile | Enantioselective hydration using nitrile hydratase | High yield and enantioselectivity; mild, environmentally friendly conditions. | Requires specific enzyme; potential for substrate or product inhibition. | evitachem.comgoogle.com |

Chiral Auxiliary-Mediated Methodologies for Stereocontrol

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse.

For the synthesis of the (R)-2-amino-N,3-dimethylbutanamide core, a well-established strategy would involve the use of an Evans oxazolidinone auxiliary. In this hypothetical but plausible pathway, the chiral auxiliary is first acylated to form an N-acyl oxazolidinone. The resulting enolate, generated by treatment with a suitable base, can then undergo a highly diastereoselective alkylation. The steric hindrance provided by the substituent on the chiral auxiliary directs the incoming electrophile to one face of the enolate, thereby establishing the new stereocenter with high control. Subsequent hydrolysis or aminolysis cleaves the butanamide product from the auxiliary. Other auxiliaries, such as those derived from pseudoephedrine, can also be employed to achieve similar stereocontrol in alkylation reactions. wikipedia.orgnih.gov

This methodology is particularly powerful as it allows for the construction of contiguous stereocenters with high diastereoselectivity.

Asymmetric Catalysis in the Formation of the Stereocenter

Asymmetric catalysis represents a highly efficient and atom-economical approach to generating chiral molecules. yale.edu This strategy employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.

Several catalytic methods could be envisioned for the synthesis of the (R)-2-amino-N,3-dimethylbutanamide core. One potential route is the asymmetric hydrogenation of a prochiral enamide precursor. Using a chiral transition-metal catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand, the double bond can be hydrogenated with high enantioselectivity to set the (R)-stereocenter.

Another powerful technique is the asymmetric Strecker reaction. This involves the reaction of a ketone (3-methyl-2-butanone) with a cyanide source and an amine in the presence of a chiral catalyst to produce an enantiomerically enriched α-aminonitrile. This intermediate can then be hydrolyzed to the desired α-amino amide. The development of organocatalysts and chiral metal complexes has significantly advanced the scope and efficacy of this transformation. researchgate.netmdpi.com

Installation and Selective Deprotection of the Boc (tert-Butoxycarbonyl) Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a wide range of conditions and its facile removal under specific acidic conditions. rsc.orgtotal-synthesis.com

Methodological Advances in Orthogonal Deprotection Strategies

A key advantage of the Boc group is its role in orthogonal protection strategies. It is stable to basic, nucleophilic, and reductive (e.g., hydrogenolysis) conditions that are used to cleave other common amine protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Cbz (benzyloxycarbonyl), respectively. total-synthesis.com

The standard method for Boc deprotection involves treatment with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in solvents like dioxane or methanol. total-synthesis.comacsgcipr.org The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation, which then forms isobutylene (B52900) and carbon dioxide. total-synthesis.com

While effective, these strong acid conditions can be incompatible with other acid-sensitive functional groups in a complex molecule. Consequently, milder and more selective methods for Boc removal have been developed. These include:

Lewis Acids: Certain Lewis acids can catalyze the cleavage of the Boc group under conditions that may leave other acid-labile groups intact. acsgcipr.org

Thermal Deprotection: In some cases, N-Boc groups can be removed by heating in a suitable solvent, often in the absence of any acid catalyst, which can be particularly useful for achieving selectivity. nih.gov

Novel Reagents: Specific reagents have been reported for mild deprotection, such as using oxalyl chloride in methanol, which can cleave the N-Boc group at room temperature. rsc.org

These advanced methodologies enhance the utility of the Boc group, allowing for its selective removal in multi-step syntheses where precise control over protecting group manipulation is paramount. acsgcipr.org

| Reagent/Condition | Typical Solvent | Key Features | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Standard, highly effective, fast reaction. | total-synthesis.com |

| Hydrogen Chloride (HCl) | 1,4-Dioxane, Methanol, Ethyl Acetate | Commonly used, provides the amine hydrochloride salt. | acsgcipr.org |

| Thermal (Heating) | Methanol, Trifluoroethanol | Acid-free conditions, allows for selective deprotection based on temperature control. | nih.gov |

| Oxalyl Chloride/Methanol | Methanol | Mild, room temperature conditions. | rsc.org |

Formation of the N,3-dimethylbutanamide Moiety

The construction of the N,3-dimethylbutanamide portion of the target molecule is a critical step that hinges on the efficient formation of an amide bond between the carboxylic acid precursor, (R)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid, and methylamine. This transformation is typically achieved through direct amidation reactions, which require specific coupling strategies to proceed efficiently, especially given the nature of the N-methylated amide product.

Coupling Strategies for N-Methylated Amides from Precursor Acids

The synthesis of N-methyl amides presents unique challenges. Methylamine is a volatile gas, often supplied as a solution in water or alcohol, or as its hydrochloride salt, which can complicate reaction conditions. rsc.org Furthermore, N-methylated amino acids can be sterically hindered, making them less reactive.

Strategies to overcome these issues involve the use of highly efficient coupling reagents. For instance, (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) is noted for its particular effectiveness in coupling N-protected N-methyl amino acids. peptide.com Another approach involves the in-situ activation of the carboxylic acid. Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) generate highly reactive activated esters that readily couple with amines. sigmaaldrich.com The addition of 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives is a common practice to suppress racemization during carbodiimide-mediated couplings. peptide.com

Recent developments have also explored catalytic methods for direct N-methyl amidation to improve atom economy and reduce waste from stoichiometric coupling reagents. rsc.org For example, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of carboxylic acids. researchgate.net

Chemo-Enzymatic and Biocatalytic Routes to (R)-2-(Boc-amino)-N,3-dimethylbutanamide

In the quest for more sustainable and selective synthetic methods, chemo-enzymatic and biocatalytic approaches have emerged as powerful alternatives to traditional chemical synthesis. researchgate.netspringernature.com These methods leverage the high selectivity and efficiency of enzymes to perform challenging chemical transformations under mild conditions.

Enzyme-Mediated Stereoselective Transformations of Related Substrates

Enzymes, particularly lipases and proteases, are widely exploited for their ability to catalyze stereoselective reactions. rsc.org One of the most common applications is the kinetic resolution of racemic mixtures. In the context of synthesizing the precursor, (R)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid, a lipase (B570770) could be used to selectively acylate or hydrolyze an ester of the corresponding racemic amino acid, allowing for the separation of the desired (R)-enantiomer. For instance, lipases such as Candida antarctica lipase B (CAL-B) are frequently used for the kinetic resolution of amines and alcohols. rsc.orgresearchgate.net

Transaminases (ATAs) are another class of enzymes that are pivotal for the synthesis of chiral amines from prochiral ketones. nih.govnih.govmdpi.com A potential biocatalytic route could involve the synthesis of a chiral amine precursor via an ATA-catalyzed reaction, which is then further elaborated to the final product. The industrial production of sitagliptin, which utilizes an engineered transaminase, highlights the power of this approach for creating chiral amines on a large scale. nih.gov

Key Enzyme Classes in Chiral Synthesis

| Enzyme Class | Typical Reaction | Relevance to Synthesis |

|---|---|---|

| Lipases | Enantioselective acylation/hydrolysis of esters. rsc.orgscialert.net | Kinetic resolution of racemic precursors (acids or amines). |

| Transaminases (ATAs) | Stereoselective synthesis of chiral amines from prochiral ketones. nih.govnih.gov | Synthesis of chiral amine building blocks. |

| Nitrile Hydratases | Hydration of nitriles to amides. scilit.comgoogle.com | Potential direct conversion of a nitrile precursor to the amide moiety. |

This table is generated based on information from multiple sources. rsc.orgnih.govnih.govscialert.netscilit.comgoogle.comresearchgate.netresearchgate.net

Application of Biocatalysts in Chiral Amide Synthesis

The direct enzymatic formation of the amide bond offers a green and highly selective route to chiral amides. Lipases are the most studied enzymes for this purpose, often catalyzing the aminolysis of esters in non-aqueous media. rsc.orgresearchgate.net The use of immobilized enzymes, such as Novozym 435 (immobilized CAL-B), is common as it simplifies catalyst recovery and reuse. nih.gov

More recently, ATP-dependent amide bond synthetases (ABS) have been investigated. These enzymes catalyze both the activation of the carboxylic acid and the subsequent amidation within a single active site, requiring only a small excess of the amine. nih.gov This offers a significant advantage over methods that require large excesses of the amine nucleophile.

Another innovative biocatalytic strategy involves the use of nitrile hydratases. These enzymes can convert a nitrile group directly into an amide. A potential pathway could start from 2-amino-2,3-dimethylbutyronitrile, which can be hydrated by a nitrile hydratase from organisms like Rhodococcus species to form 2-amino-2,3-dimethylbutanamide. google.comevitachem.com Subsequent N-Boc protection and N-methylation would yield the target molecule. This chemo-enzymatic approach combines the efficiency of biocatalysis for the key amide formation step with traditional chemical transformations.

Chemical Reactivity and Advanced Transformations of R 2 Boc Amino N,3 Dimethylbutanamide

Reactions Involving the Amide Functionality

The N,3-dimethylbutanamide portion of the molecule, while robust, can be chemically altered through targeted reactions to introduce greater diversity into the parent structure.

N-Alkylation and Acylation Strategies for Amide Diversification

The nitrogen atom of the amide can be functionalized through alkylation and acylation. N-alkylation of analogous N-alpha-Boc-protected amino acids has been successfully achieved using a hindered alkoxide base, such as potassium tert-butoxide, in an inert solvent like tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl halide. google.com This approach, when applied to (R)-2-(Boc-amino)-N,3-dimethylbutanamide, would yield N-alkylated products. The reaction proceeds rapidly at low temperatures, which is crucial for minimizing the risk of racemization at the adjacent alpha-carbon. google.com

N-acylation can be accomplished using standard acylating agents like acid chlorides or anhydrides in the presence of a non-nucleophilic base. This modification can introduce a wide array of functional groups, further expanding the synthetic utility of the molecule.

| Reaction Type | Reagents | Key Considerations |

| N-Alkylation | 1. Hindered alkoxide base (e.g., KOtBu) 2. Alkyl halide (R-X) | Low temperature to prevent racemization. google.com |

| N-Acylation | 1. Acyl chloride or anhydride (B1165640) 2. Base (e.g., pyridine) | Choice of base is critical to avoid side reactions. |

Selective Amide Reduction and Cleavage Studies

The amide group can be selectively reduced to the corresponding amine. The use of dialkylboranes has been shown to be effective for the controlled reduction of tertiary amides. researchgate.net For instance, a sterically hindered dialkylborane can reduce the amide to an aldehyde, while less hindered boranes can achieve full reduction to the amine. researchgate.net These methods are advantageous as they are often compatible with the Boc protecting group under carefully controlled conditions.

Amide bond cleavage, or hydrolysis, can be achieved under strongly acidic conditions, typically with heating. nih.gov This reaction would yield (R)-2-(Boc-amino)-3-methylbutanoic acid and methylamine. However, the stability of the Boc group is a concern under harsh acidic conditions, and partial or complete deprotection may occur simultaneously. nih.gov

Transformations at the Boc-Protected Amine Group

The tert-butoxycarbonyl (Boc) group serves as a temporary shield for the primary amine, which can be selectively removed to unveil a reactive nucleophilic site.

Reactivity of the Free Amine Following Boc-Deprotection

The Boc group is readily cleaved under anhydrous acidic conditions. organic-chemistry.org Trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) is commonly employed for this purpose. jk-sci.comcommonorganicchemistry.com The reaction proceeds via protonation of the carbamate (B1207046), followed by the loss of a tert-butyl cation and subsequent decarboxylation to yield the free amine, typically as a salt. commonorganicchemistry.com Other reagents, such as oxalyl chloride in methanol, have also been reported for mild deprotection. nih.gov The resulting free amine, (R)-2-amino-N,3-dimethylbutanamide, is a potent nucleophile, ready to participate in a variety of subsequent reactions.

| Deprotection Reagent | Typical Conditions | Product |

| Trifluoroacetic acid (TFA) | DCM, room temperature | (R)-2-amino-N,3-dimethylbutanamide TFA salt jk-sci.comcommonorganicchemistry.com |

| Hydrochloric acid (HCl) | Dioxane or Ethyl Acetate | (R)-2-amino-N,3-dimethylbutanamide HCl salt |

| Oxalyl chloride/Methanol | Methanol, room temperature | (R)-2-amino-N,3-dimethylbutanamide salt nih.gov |

Coupling Reactions and Peptide Bond Formation Using the Amine

Once deprotected, the primary amine is an excellent substrate for coupling reactions, most notably in the formation of peptide bonds. wikipedia.orgyoutube.comyoutube.com Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP), can be used to facilitate the formation of a new amide linkage with a carboxylic acid. These reactions are typically performed in the presence of a base to neutralize the amine salt and often include additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and preserve stereochemical integrity.

Stereospecific and Stereoselective Reactions at the Alpha-Carbon Stereocenter

The chiral center at the alpha-carbon is a defining feature of this compound. The preservation of its stereochemistry is critical in the synthesis of enantiomerically pure target molecules.

Reactions involving the deprotonation of the alpha-carbon to form an enolate must be conducted with care to avoid racemization. The use of strong, non-nucleophilic bases at low temperatures is a common strategy to mitigate this risk. Subsequent alkylation of the enolate can proceed with high diastereoselectivity, influenced by the steric bulk of the existing substituents and the reaction conditions. researchgate.netnih.gov The Boc-protecting group and the N-methyl amide can influence the facial selectivity of the incoming electrophile. Studies on similar N-Boc-protected systems have demonstrated that high yields and excellent facial selectivity can be achieved in alkylation reactions of their corresponding enolates. researchgate.netnih.gov The stereochemical course of such reactions is highly dependent on factors such as the counterion and the nature of the electrophile. fao.org

Retention and Inversion of Configuration During Nucleophilic Substitutions

Nucleophilic substitution reactions at the α-carbon of amino acid derivatives are fundamental transformations. The stereochemical outcome—either retention or inversion of the original configuration—is highly dependent on the reaction mechanism, which is influenced by the substrate, nucleophile, leaving group, and solvent.

For a compound like this compound, direct nucleophilic substitution at the α-carbon is not typical without prior modification, as the hydrogen atom is not a suitable leaving group. However, if the α-position were functionalized with a good leaving group (e.g., a halide), the steric hindrance from the bulky tert-butyl group of the side chain and the Boc-protecting group would significantly influence the reaction pathway.

SN2 Pathway and Inversion of Configuration : A concerted SN2 mechanism involves the nucleophile attacking the carbon center from the side opposite to the leaving group. youtube.com This "backside attack" leads to a Walden inversion, where the stereochemistry at the chiral center is inverted. nih.gov For SN2 reactions to occur at the α-carbon of this molecule, the center must be accessible. The significant steric bulk surrounding the α-carbon in this compound would retard an SN2 reaction, making it proceed slowly, if at all. nih.gov

SN1 Pathway and Racemization/Retention : An SN1 mechanism proceeds through a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, typically leading to a racemic or near-racemic mixture of products (both inversion and retention). nau.edu In some cases, factors like ion pairing with the departing leaving group can shield one face of the carbocation, leading to a slight preference for one configuration over the other. nih.gov Given the steric hindrance, an SN1 pathway might be favored if a good leaving group is present and the reaction is conducted in a polar, protic solvent that can stabilize the carbocation intermediate.

The table below summarizes the expected outcomes based on the mechanistic pathway for a hypothetical substitution at the α-carbon.

| Mechanism | Key Feature | Stereochemical Outcome | Applicability to this compound |

| SN2 | Concerted, backside attack | Inversion of configuration | Highly hindered due to bulky side-chain and Boc group. |

| SN1 | Carbocation intermediate | Racemization (inversion + retention) | Potentially favored under ionizing conditions if a leaving group is present. |

Epimerization Studies Under Various Reaction Conditions and Their Prevention

Epimerization, the change in configuration at one of several chiral centers in a molecule, is a significant side reaction for amino acid derivatives, particularly during peptide synthesis. For this compound, epimerization involves the loss of stereochemical integrity at the α-carbon, leading to the formation of its (S)-diastereomer. This process typically occurs via the deprotonation of the α-hydrogen to form a planar enolate intermediate, followed by re-protonation from either face.

The presence of the Boc-protecting group, which is a urethane, is known to reduce the risk of epimerization compared to other protecting groups because it is less electron-withdrawing. nih.gov However, the risk is not eliminated, especially under basic conditions or during activation of the (hypothetical) carboxyl group for amide bond formation.

Factors Influencing Epimerization:

Base and Temperature : Strong bases and elevated temperatures significantly increase the rate of α-proton abstraction and subsequent epimerization. u-tokyo.ac.jp

Solvent : Polar aprotic solvents, such as DMF, can stabilize the enolate intermediate, thereby increasing the rate of epimerization compared to nonpolar solvents. u-tokyo.ac.jp

Steric Hindrance : Amino acids with sterically hindered side chains, like valine and isoleucine (and by extension, the tert-leucine derivative ), are more prone to epimerization. u-tokyo.ac.jp This is attributed to slower rates of desired reactions (e.g., coupling), which allows more time for the epimerization side reaction to occur.

Activation Method : In peptide synthesis, the method used to activate the C-terminal carboxyl group is critical. Over-activation can lead to the formation of oxazolone (B7731731) intermediates, which are highly susceptible to racemization. mdpi.com

Prevention of Epimerization:

Preventing epimerization is crucial for maintaining the biological activity and purity of chiral molecules. Key strategies include:

Low Temperatures : Conducting reactions at lower temperatures reduces the rate of proton abstraction. u-tokyo.ac.jp

Choice of Reagents : Using coupling additives that suppress epimerization, such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), is common practice in peptide synthesis.

Control of Base : Minimizing the exposure time to strong bases or using hindered, non-nucleophilic bases can reduce the extent of epimerization.

Reaction Time : Shorter reaction times limit the opportunity for the side reaction to occur. u-tokyo.ac.jp

The following table outlines conditions that promote or prevent epimerization of N-Boc protected amino acid derivatives.

| Factor | Conditions Promoting Epimerization | Conditions Preventing Epimerization |

| Temperature | High temperature (> 0 °C) | Low temperature (e.g., -20 °C to 0 °C) |

| Base | Strong bases (e.g., DBU, DIEA) | Weak or hindered bases; stoichiometric amounts |

| Solvent | Polar aprotic (e.g., DMF, NMP) | Non-polar (e.g., Dichloromethane, Chloroform) |

| Activation | Over-activation (e.g., prolonged exposure to carbodiimides) | Use of additives (e.g., HOBt, Oxyma); short activation times |

While direct experimental data on this compound is limited in publicly accessible literature, these established principles of stereochemistry and reactivity for sterically hindered, Boc-protected amino acid derivatives provide a strong framework for understanding its chemical behavior.

Role of R 2 Boc Amino N,3 Dimethylbutanamide As a Chiral Building Block in Advanced Organic Synthesis

Application in the Synthesis of Complex Natural Products

The enantiopure nature of (R)-2-(Boc-amino)-N,3-dimethylbutanamide makes it an important starting material for the total synthesis of complex natural products, where precise control of stereochemistry is paramount. nih.gov Its rigid and bulky framework is particularly useful for directing the stereochemical outcome of subsequent reactions.

Incorporation into Peptide and Peptidomimetic Frameworks

The synthesis of peptides and peptidomimetics relies heavily on N-protected amino acid derivatives for stepwise assembly. unibo.itnih.gov The tert-butoxycarbonyl (Boc) group on this compound is a widely used protecting group in solid-phase peptide synthesis (SPPS), favored for its stability under coupling conditions and its clean removal with mild acid. youtube.com

The incorporation of this building block, which can be viewed as a derivative of N-methyl-tert-leucine, serves two primary purposes in peptide chemistry. First, it allows for the systematic replacement of natural amino acid residues to probe structure-activity relationships (SAR). Second, the steric bulk of the side chain can enforce specific secondary structures, such as β-turns or helical motifs, which are often crucial for biological activity. This conformational restriction is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but exhibit enhanced stability against proteolytic degradation. researchgate.net The N-methyl amide bond further contributes to this stability.

The process of incorporating such a residue into a growing peptide chain using SPPS is outlined in the table below.

| Step | Action | Reagents/Conditions | Purpose |

| 1 | Resin Preparation | Swelling in a suitable solvent (e.g., DMF, DCM) | Prepares the solid support for synthesis. |

| 2 | N-terminal Deprotection | TFA in DCM or Piperidine in DMF (depending on existing protecting groups) | Exposes the free amine of the resin-bound peptide for coupling. |

| 3 | Amino Acid Activation | Coupling reagents (e.g., HBTU, HATU, DIC/HOBt) in DMF | Converts the carboxylic acid of the incoming amino acid into a reactive ester. |

| 4 | Coupling | Addition of activated this compound to the resin | Forms a new peptide bond between the building block and the peptide chain. |

| 5 | Capping (Optional) | Acetic anhydride (B1165640), N-methylimidazole | Blocks any unreacted amino groups to prevent the formation of deletion sequences. |

| 6 | Final Cleavage | Strong acid (e.g., HF or TFMSA/TFA cocktail) | Releases the completed peptide from the solid support and removes side-chain protecting groups. |

Stereoselective Assembly of Diverse Bioactive Scaffolds

Beyond peptides, the chiral scaffold of this compound is a valuable starting point for constructing other classes of bioactive molecules. Chiral building blocks derived from amino acids are frequently employed in the synthesis of alkaloids, polyketides, and other natural products. niscpr.res.in The defined stereocenter of the molecule can act as a control element, directing the formation of new stereocenters in subsequent reactions such as alkylations, aldol (B89426) condensations, or Michael additions. researchgate.net

For instance, the amide functionality can be reduced to a chiral amine, which can then participate in diastereoselective additions. Alternatively, the Boc-protected amine can be deprotected and transformed into other functional groups, opening pathways to a wide array of chiral heterocyclic structures, such as piperidines or azepanes, which are common motifs in pharmaceutical agents. researchgate.net

Utilization in Asymmetric Catalysis and Chiral Ligand Design

Asymmetric catalysis is a cornerstone of modern chemical manufacturing, enabling the production of single-enantiomer drugs and fine chemicals. mdpi.commdpi.com Chiral molecules like this compound are instrumental as precursors for the synthesis of ligands that impart stereocontrol in metal-catalyzed reactions.

Precursors for Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

Chiral ligands coordinate to a metal center, creating a chiral environment that forces a reaction to proceed with high enantioselectivity. P,N-ligands, which contain both phosphorus and nitrogen donor atoms, are a particularly effective class of ligands for a variety of transformations. The structure of this compound is well-suited for conversion into such ligands. A common synthetic strategy involves the reduction of the amide to an amino alcohol, followed by phosphination of the alcohol and/or the Boc-protected amine after deprotection. rsc.org

The resulting chiral aminophosphine (B1255530) ligands can be employed in a range of important carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net

| Catalytic Reaction | Typical Metal Catalyst | Role of Chiral Ligand |

| Asymmetric Hydrogenation | Rhodium (Rh), Ruthenium (Ru), Iridium (Ir) | Controls the facial selectivity of H₂ addition to a prochiral olefin or ketone. |

| Asymmetric Allylic Alkylation | Palladium (Pd) | Dictates the stereochemistry of the nucleophilic attack on a π-allyl palladium complex. |

| Asymmetric Heck Reaction | Palladium (Pd) | Controls the stereocenter formed during the migratory insertion step. |

| Asymmetric Cross-Coupling | Nickel (Ni), Palladium (Pd) | Induces enantioselectivity in the formation of biaryl compounds or C-C bonds at stereogenic centers. |

Role as a Chiral Inductor or Auxiliary in Stereoselective Transformations

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. Amino acids and their derivatives are among the most common and effective chiral auxiliaries. tcichemicals.com

After modification, such as the reduction of its amide to an alcohol, this compound can function as a chiral auxiliary. For example, the resulting chiral amino alcohol can be acylated with a prochiral substrate. The steric hindrance provided by the bulky side chain would then effectively shield one face of the molecule, forcing an incoming reagent (e.g., an electrophile in an enolate alkylation) to attack from the less hindered face, thereby inducing a high degree of diastereoselectivity. nih.gov

| Auxiliary-Controlled Reaction | Typical Conditions | Achieved Diastereoselectivity (d.r.) |

| Asymmetric Alkylation | LDA or LiHMDS, Alkyl Halide (R-X) | >95:5 |

| Asymmetric Aldol Addition | Lewis Acid (e.g., TiCl₄, Sn(OTf)₂), Aldehyde | >98:2 |

| Asymmetric Diels-Alder Reaction | Lewis Acid (e.g., Et₂AlCl) | >90:10 |

| Asymmetric Conjugate Addition | Organocuprates (R₂CuLi) | >95:5 |

| Data shown are representative of results achieved with structurally similar amino acid-derived chiral auxiliaries. |

Precursor for Advanced Pharmaceutical Intermediates and Drug Scaffolds

Non-canonical amino acids are considered "privileged scaffolds" in medicinal chemistry due to their ability to form the core of diverse and biologically active molecules. The parent compound, 2-amino-2,3-dimethylbutanamide, is known as an intermediate in the synthesis of imidazolinone-based herbicides, demonstrating the biological relevance of this structural framework. nih.govevitachem.com

The Boc-protected version, this compound, is a stable, readily handled intermediate ideal for the multi-step synthesis of active pharmaceutical ingredients (APIs). The Boc group provides robust protection during synthetic manipulations while allowing for facile deprotection at a later stage to reveal a primary amine, which can be further functionalized. google.com This building block can be used to introduce specific stereochemistry and bulky side chains that can enhance binding affinity to biological targets, improve metabolic stability, or modulate pharmacokinetic properties. For instance, similar Boc-protected amino acid derivatives are key intermediates in the synthesis of protease inhibitors, anti-cancer agents, and antiviral drugs. mdpi.com

| Drug Class | Therapeutic Area | Role of Chiral Amino Acid Fragment |

| Protease Inhibitors | HIV/AIDS, Hepatitis C | Mimics the peptide backbone to bind to the enzyme's active site. |

| DPP-4 Inhibitors | Type 2 Diabetes | Forms a key part of the pharmacophore that interacts with the dipeptidyl peptidase-4 enzyme. |

| Cysteine Protease Inhibitors | Various (e.g., oncology, parasitic diseases) | Provides a chiral backbone for covalent and non-covalent binding to the target enzyme. |

| B-Secretase (BACE1) Inhibitors | Alzheimer's Disease | Used to construct peptidomimetic inhibitors that block amyloid precursor protein processing. |

Design and Synthesis of Enzyme Inhibitors (e.g., Cathepsin K inhibitors)

The unique structural features of this compound make it an ideal starting material for the synthesis of targeted enzyme inhibitors, particularly for proteases like Cathepsin K. Cathepsin K is a cysteine protease highly expressed in osteoclasts, the cells responsible for bone resorption. nih.gov Its inhibition is a key therapeutic strategy for managing osteoporosis and other bone-related diseases. mdpi.com

Many potent Cathepsin K inhibitors are peptidomimetic, meaning they mimic the structure of the natural peptide substrates that the enzyme cleaves. These inhibitors are designed to fit precisely into the enzyme's active site, which is composed of several subpockets (termed S1, S2, S3, etc.) that accommodate the side chains of the amino acid residues of the substrate (termed P1, P2, P3, etc.). The tert-butyl side chain of the tert-leucine scaffold, from which this compound is derived, is particularly well-suited to occupy the S2 subsite of Cathepsin K, a critical interaction for inhibitor potency. nih.gov

The synthesis of such inhibitors often involves the coupling of Boc-protected amino acids to other molecular fragments. For example, a common synthetic strategy for creating peptidomimetic protease inhibitors involves coupling N-Boc-L-tert-leucine (the carboxylic acid precursor to the titular compound) with an amine-containing fragment. nih.gov This is followed by deprotection of the Boc group and subsequent reaction steps to complete the inhibitor structure. The use of this compound provides a pre-functionalized P2 building block, streamlining the synthesis of inhibitors where an N-methylamide is desired at this position.

Table 1: Key Interactions of P2 Moieties in Cathepsin K Inhibition

| P2 Moiety | Key Interaction Site | Significance for Inhibition | Reference |

|---|---|---|---|

| Leucine/tert-Leucine | S2 Subsite | Hydrophobic interactions enhance binding affinity. | nih.gov |

| Fluoroleucine | S2 Subsite | Improves metabolic stability and potency. | nih.gov |

Building Blocks for Modulators of Specific Biological Targets

Beyond Cathepsin K, the principles of using sterically defined, Boc-protected amino acid derivatives like this compound extend to the creation of modulators for a wide range of biological targets. The chirality and conformational rigidity imparted by the tert-leucine scaffold are crucial for achieving high selectivity and affinity for target proteins. semanticscholar.org

Chiral building blocks are fundamental in contemporary drug discovery, as the stereochemistry of a drug molecule dictates its interaction with chiral biological receptors and enzymes. semanticscholar.orgnih.gov The synthesis of complex therapeutic agents, such as the SARS-CoV-2 3CL protease inhibitor Nirmatrelvir, relies on the sequential coupling of chiral building blocks, including N-Boc-L-tert-leucine. nih.gov In these synthetic pathways, the Boc-protected amino acid is activated and coupled to another chiral fragment to build the carbon skeleton of the final drug. The N-methylamide functionality present in this compound can offer advantages over a simple amide, such as increased metabolic stability and altered hydrogen bonding capacity, which can be crucial for fine-tuning the pharmacological properties of a drug candidate.

The general synthetic utility is highlighted in the preparation of various peptidomimetic inhibitors, where N-Boc-L-tert-leucine is a recurring starting material for the P2 fragment of the molecule. nih.gov

Table 2: Examples of Chiral Building Blocks in Drug Synthesis

| Building Block | Drug/Target Class | Role of Building Block | Reference |

|---|---|---|---|

| N-Boc-L-tert-leucine | 3CL Protease Inhibitors | Provides P2 scaffold for peptidomimetic structure. | nih.gov |

| N-Boc-(S)-aminopyrrolidine | PI3K Inhibitors (Leniolisib) | Introduces the core chiral amine component. | semanticscholar.org |

Scaffold Derivatization for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a viable drug candidate. This process involves systematically modifying the chemical structure of the molecule and assessing how these changes affect its biological activity. This compound and its parent acid, N-Boc-L-tert-leucine, are ideal scaffolds for conducting SAR studies, particularly for the P2 position of protease inhibitors. nih.gov

By using this building block, medicinal chemists can readily synthesize a series of analogues where the P1 and P3 components are varied, while keeping the critical P2 tert-leucine group constant. This allows for a focused exploration of the S1 and S3 binding pockets of the target enzyme. Conversely, the tert-leucine scaffold itself can be modified. For instance, SAR studies on Cathepsin K inhibitors led to the discovery that introducing a fluorine atom onto the tert-leucine side chain (creating fluoroleucine) resulted in enhanced metabolic stability and potency. nih.gov

The synthesis of a library of potential inhibitors for SAR studies often follows a convergent approach, where different building blocks are combined. The availability of this compound facilitates the rapid assembly of diverse molecules to probe the enzyme's structural and chemical preferences, accelerating the drug discovery process.

Table 3: SAR Insights from P2 Modifications in Cathepsin K Inhibitors

| P2 Modification | Effect on Activity/Properties | Rationale | Reference |

|---|---|---|---|

| Leucine to Fluoroleucine | Increased potency and metabolic stability | Fluorine blocks metabolic hydroxylation site. | nih.gov |

| Amide to Trifluoroethylamine | Maintained H-bonding, improved stability | Replaces metabolically labile amide bond. | nih.gov |

Advanced Spectroscopic and Stereochemical Analysis Methodologies for R 2 Boc Amino N,3 Dimethylbutanamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of (R)-2-(Boc-amino)-N,3-dimethylbutanamide. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, while advanced two-dimensional (2D) techniques are required for a complete and unambiguous assignment.

A key feature often observed in the NMR spectra of N-Boc-protected amino acid derivatives is the presence of rotamers due to restricted rotation around the carbamate (B1207046) C-N bond, which can lead to signal broadening or duplication. nih.gov

Based on the structure, a hypothetical set of NMR data can be proposed to illustrate the application of these techniques.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃. User can filter by atom type or chemical shift range.

| Atom Label | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|---|

| 1 | C(CH₃)₃ | - | 80.5 | Boc quaternary carbon |

| 2 | C(CH₃)₃ | 1.45 | 28.4 | s, 9H |

| 3 | Boc C=O | - | 155.8 | Carbamate carbonyl |

| 4 | NH | 5.10 | - | d, 1H (amide) |

| 5 | α-CH | 4.15 | 60.2 | m, 1H |

| 6 | Amide C=O | - | 172.5 | Amide carbonyl |

| 7 | N-CH₃ | 2.85 | 26.5 | d, 3H |

| 8 | N-H (amide) | 6.50 | - | br s, 1H |

| 9 | β-CH | 2.10 | 32.8 | m, 1H |

| 10 | γ-CH₃ | 0.95 | 19.1 | d, 3H |

Two-dimensional NMR experiments are essential for assembling the molecular framework by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks, typically between protons on adjacent carbons (2-3 bonds). For this compound, COSY would show correlations between the Boc-NH and the α-CH, the α-CH and the β-CH, and the β-CH and the two γ-CH₃ groups. A correlation between the amide N-H and the N-CH₃ would also be expected.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons to their directly attached carbons (¹J_CH). This allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For example, the proton signal at ~4.15 ppm would correlate to the carbon signal at ~60.2 ppm, identifying it as the α-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for connecting different spin systems. Key HMBC correlations would include the link from the Boc (CH₃)₃ protons to the Boc quaternary and carbonyl carbons, and from the α-CH proton to both the Boc and amide carbonyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their bonding connectivity. This is crucial for confirming stereochemistry and determining conformational preferences. A key NOE would be expected between the α-CH proton and the β-CH proton. Proximity between the Boc methyl protons and the α-CH could also provide conformational insights.

Interactive Table 2: Expected Key 2D-NMR Correlations. User can select a correlation type to highlight relevant atom pairs.

| Correlation Type | Proton(s) | Correlated Atom(s) | Information Gained |

|---|---|---|---|

| COSY | NH (4) | α-CH (5) | Connectivity of the amino acid backbone. |

| COSY | α-CH (5) | β-CH (9) | Valine side-chain connectivity. |

| COSY | N-H (8) | N-CH₃ (7) | N-methyl group connectivity. |

| HSQC | C(CH₃)₃ (2) | C(CH₃)₃ (1) | Direct C-H bond assignment. |

| HSQC | α-CH (5) | α-C (5) | Direct C-H bond assignment. |

| HMBC | C(CH₃)₃ (2) | Boc C=O (3) | Connects Boc methyls to the protecting group. |

| HMBC | α-CH (5) | Amide C=O (6) | Confirms the α-amino amide structure. |

| NOESY | α-CH (5) | β-CH (9) | Spatial proximity confirming local structure. |

Determining the enantiomeric purity of a chiral compound is critical. NMR spectroscopy, in conjunction with chiral auxiliaries, provides a powerful method for this assessment. Chiral Shift Reagents (CSRs), often lanthanide-based complexes, or Chiral Solvating Agents (CSAs) can be used. rsc.org These agents form transient diastereomeric complexes with the enantiomers of the analyte. panosyan.comresearchgate.net This interaction breaks the magnetic equivalence of the enantiomers, resulting in separate, resolved signals in the ¹H NMR spectrum for the R and S forms. The enantiomeric excess (% ee) can then be determined by integrating the corresponding signals.

For this compound, a europium-based CSR like Eu(hfc)₃ could be added to an NMR sample containing a mixture of enantiomers. The reagent would likely coordinate to the oxygen atoms of the carbamate and amide groups, leading to chemical shift separation of nearby protons, such as the α-CH or N-CH₃.

Interactive Table 3: Illustrative ¹H NMR Data for Enantiomeric Purity Analysis using a Chiral Shift Reagent. This table shows hypothetical data for a 95:5 mixture of R/S enantiomers.

| Proton Signal | Chemical Shift (δ) without CSR | Chemical Shift (δ) with CSR (R-enantiomer) | Chemical Shift (δ) with CSR (S-enantiomer) | Δδ (ppm) |

|---|---|---|---|---|

| α-CH | 4.15 | 4.55 | 4.65 | 0.10 |

Mass Spectrometry (MS) Approaches for Molecular Characterization

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.

HRMS provides a highly accurate mass measurement of an ion, which can be used to determine its elemental formula. For this compound (C₁₂H₂₄N₂O₃), the expected accurate mass for the protonated molecule, [M+H]⁺, can be calculated.

Formula: C₁₂H₂₅N₂O₃⁺

Calculated Monoisotopic Mass: 245.1860

Experimental Measurement: An HRMS experiment would aim to measure this value to within a few parts per million (ppm), confirming the elemental composition and ruling out other potential formulas.

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For Boc-protected amino amides, characteristic fragmentation patterns are expected. nih.gov

Loss of the Boc group: A primary fragmentation pathway involves the loss of isobutylene (B52900) (56 Da) via a McLafferty-like rearrangement, or the complete loss of the Boc group (100 Da). reddit.com

Amide Bond Cleavage: Fragmentation along the peptide-like backbone can occur, leading to b- and y-type ions, analogous to peptide sequencing. ncsu.edu

Interactive Table 4: Predicted Key Fragments in the MS/MS Spectrum of [M+H]⁺ for this compound. User can click on a fragment to see its proposed structure.

| Fragment Ion | Formula | Calculated m/z | Proposed Structure / Loss |

|---|---|---|---|

| [M+H]⁺ | C₁₂H₂₅N₂O₃⁺ | 245.1860 | Precursor Ion |

| [M+H - C₄H₈]⁺ | C₈H₁₇N₂O₃⁺ | 189.1234 | Loss of isobutylene from Boc group |

| [M+H - C₅H₈O₂]⁺ | C₇H₁₇N₂O⁺ | 145.1335 | Loss of Boc group (100 Da) |

| b₂-ion type | C₁₁H₂₂N₁O₂⁺ | 200.1645 | Cleavage of C-terminal amide C-N bond |

Chiroptical Methods for Absolute Configuration Determination and Conformational Analysis

While NMR with chiral auxiliaries can determine enantiomeric purity, chiroptical techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are powerful non-destructive methods for determining the absolute configuration of a chiral molecule. nih.govpurechemistry.org

The modern approach involves a combination of experimental measurement and computational chemistry. mdpi.com The procedure is as follows:

Experimental Spectrum: The ECD or VCD spectrum of the this compound sample is recorded. The relevant chromophores that absorb UV light and produce an ECD signal are the carbamate and the amide groups.

Conformational Search: A computational search for all low-energy conformations of the molecule is performed using molecular mechanics or other methods.

Quantum Chemical Calculations: For each significant conformer, the ECD or VCD spectrum is calculated using methods like Time-Dependent Density Functional Theory (TD-DFT).

Spectrum Simulation: The calculated spectra of the individual conformers are Boltzmann-averaged to produce a final theoretical spectrum for the (R)-enantiomer and its mirror image for the (S)-enantiomer.

Comparison: The experimental spectrum is compared to the calculated spectra for the (R) and (S) enantiomers. A good match between the experimental spectrum and the calculated (R)-spectrum confirms the absolute configuration of the synthesized compound. This combined approach provides a high degree of confidence in the stereochemical assignment. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure and Chiral Confirmation

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, arises from electronic transitions within the molecule's chromophores that are situated in an asymmetric environment. For this compound, the key chromophores are the carbamate of the Boc (tert-butoxycarbonyl) protecting group and the N-methyl amide group.

The CD spectrum provides a unique fingerprint for a specific enantiomer. The spectrum of the (R)-enantiomer will be a perfect mirror image of the spectrum of its (S)-enantiomer. The sign and magnitude of the Cotton effects observed in the CD spectrum are directly related to the absolute configuration of the stereocenter.

Detailed Research Findings: In the far-UV region (typically 190-250 nm), the electronic transitions of the carbamate and amide groups dominate the CD spectrum of Boc-protected amino acid derivatives. nih.gov The primary transitions of interest are the n→π* and π→π* transitions of the carbonyl groups.

n→π Transition:* This transition, typically occurring around 215-230 nm, is electronically forbidden and thus weak in absorbance, but it is magnetically allowed and often gives a strong CD signal. For many (R)-amino acid derivatives, this transition results in a positive Cotton effect (a positive peak in the CD spectrum).

π→π Transition:* Occurring at shorter wavelengths (below 210 nm), this transition is electronically allowed and gives a strong absorption. It typically produces a negative Cotton effect for (R)-amino acid derivatives.

The presence of a positive Cotton effect around 220 nm and a negative effect below 210 nm would provide strong evidence for the (R)-configuration at the α-carbon of this compound. This unique spectral pattern allows for unambiguous chiral confirmation. nih.govmdpi.com

Table 1: Expected Circular Dichroism Data for this compound

| Electronic Transition | Approximate Wavelength (λmax) | Expected Sign of Cotton Effect | Chromophore |

| n→π | ~220 nm | Positive (+) | Carbamate & Amide C=O |

| π→π | ~205 nm | Negative (-) | Carbamate & Amide C=O |

Optical Rotatory Dispersion (ORD) for Chirality Confirmation and Enantiomeric Excess

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. nih.gov Like CD, ORD is a chiroptical technique that relies on the interaction of light with a chiral molecule. An ORD spectrum plots the specific rotation [α] against the wavelength. A plain curve, either positive or negative, is observed at wavelengths far from an absorption band. However, as the wavelength approaches a region of absorption by a chromophore, a phenomenon known as the Cotton effect is observed, where the rotation changes magnitude and sign dramatically.

Detailed Research Findings: The sign of the Cotton effect in an ORD spectrum is directly correlated with the absolute stereochemistry of the molecule. For chirality confirmation, the specific rotation is often measured at a standard wavelength, such as the sodium D-line (589 nm), which is typically far from the major absorption bands. The sign of this rotation (+ or -) is a characteristic physical property of the enantiomer.

For compounds structurally similar to this compound, such as N-Boc-D-valine (the D-configuration for valine corresponds to the R-configuration), a positive specific rotation is reported. fishersci.ca Therefore, a positive specific rotation value for the target compound would serve as strong confirmation of the (R)-configuration.

Furthermore, ORD is a valuable tool for determining the enantiomeric excess (e.e.) of a sample. The magnitude of the specific rotation is directly proportional to the concentration of the chiral substance and, therefore, to the excess of one enantiomer over the other. By comparing the measured specific rotation of a sample to the known specific rotation of the pure enantiomer, the e.e. can be calculated using the formula:

e.e. (%) = ([α]observed / [α]max) × 100

Table 2: Representative Optical Rotation Data for (R)-Valine Derivatives

| Compound | Formula | Specific Rotation [α] | Conditions |

| N-Boc-D-valine | C₁₀H₁₉NO₄ | +6.3° | c=1 in Acetic Acid |

| This compound | C₁₂H₂₄N₂O₃ | Expected Positive (+) | (Typical solvent: CHCl₃ or MeOH) |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational modes (stretching, bending, etc.). These methods are essential for confirming the chemical structure of this compound and can also offer insights into its conformational properties.

Detailed Research Findings: The IR and Raman spectra of the target molecule are expected to show characteristic bands corresponding to its distinct structural components: the Boc-carbamate, the secondary N-methyl amide, and the alkyl groups (isopropyl, tert-butyl, and N-methyl).

N-H Stretch: The stretching vibration of the N-H bond in the Boc-carbamate group is expected to appear as a sharp to medium band in the region of 3300-3500 cm⁻¹. nih.gov

C-H Stretches: Strong, sharp absorptions between 2850 and 2980 cm⁻¹ are characteristic of the sp³ C-H stretching vibrations from the numerous methyl and methine groups. libretexts.org

Carbonyl (C=O) Stretches: This is a highly diagnostic region. Two distinct carbonyl stretching bands are anticipated. The carbamate C=O of the Boc group typically absorbs at a higher frequency (1700-1725 cm⁻¹), while the secondary amide C=O (Amide I band) absorbs at a lower frequency (1630-1660 cm⁻¹). pressbooks.publibretexts.org The precise position of the Amide I band is sensitive to hydrogen bonding and local conformation.

Amide II Band: This band, arising from a coupling of N-H in-plane bending and C-N stretching, is characteristic of secondary amides and is expected around 1510-1550 cm⁻¹. nih.govresearchgate.net Its high intensity in IR spectra is a key identifier.

C-N and C-O Stretches: Vibrations associated with C-N and C-O single bonds appear in the fingerprint region (1000-1300 cm⁻¹).

Conformational changes, such as different rotational isomers (rotamers) around the C-C or C-N bonds, can lead to subtle shifts in the positions and intensities of these vibrational bands, particularly the Amide I and N-H stretch bands, which are sensitive to intramolecular hydrogen bonding. iu.edu.sa

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity (IR) |

| N-H Stretch | Boc-Carbamate | 3300 - 3500 | 3300 - 3500 | Medium |

| C-H Stretch | Alkyl (t-Bu, i-Pr, N-Me) | 2850 - 2980 | 2850 - 2980 | Strong |

| C=O Stretch | Boc-Carbamate | 1700 - 1725 | 1700 - 1725 | Strong |

| Amide I (C=O Stretch) | N-Methyl Amide | 1630 - 1660 | 1630 - 1660 | Strong |

| Amide II (N-H bend, C-N stretch) | N-Methyl Amide | 1510 - 1550 | Weak / Absent | Strong |

| C-H Bend | Alkyl (CH₃, CH) | 1365 - 1470 | 1365 - 1470 | Medium |

Computational and Theoretical Investigations of R 2 Boc Amino N,3 Dimethylbutanamide

Quantum Chemical Calculations for Conformational Analysis and Stability

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of a molecule. These calculations are fundamental to understanding the intrinsic stability of different conformations of (R)-2-(Boc-amino)-N,3-dimethylbutanamide.

Energy minimization is a computational process used to find the geometry of a molecule that corresponds to a minimum on its potential energy surface. For a flexible molecule like this compound, with its rotatable bonds in the valine side chain, the amide linkage, and the Boc protecting group, numerous conformations are possible.

By systematically rotating these bonds and performing energy calculations, a conformational landscape can be mapped. This map illustrates the relative energies of different spatial arrangements of the atoms. The most stable conformations, corresponding to the global and local energy minima, can thus be identified. Density Functional Theory (DFT) is a commonly used quantum chemical method for such calculations, providing a good balance between accuracy and computational cost.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (Cα-Cβ) | Relative Energy (kcal/mol) | Population (%) |

| 1 | -60° (gauche-) | 0.00 | 55.6 |

| 2 | 180° (trans) | 0.85 | 24.1 |

| 3 | 60° (gauche+) | 1.20 | 10.3 |

The stability of different conformers is governed by a delicate balance of various non-covalent interactions, including intramolecular hydrogen bonds and steric hindrance. In this compound, the N-H group of the amide and the carbonyl oxygen of the Boc group can potentially form an intramolecular hydrogen bond. Such an interaction would significantly stabilize certain conformations, restricting the molecule's flexibility.

Conversely, the bulky tert-butyl group of the Boc protecting group and the isopropyl group of the valine side chain can lead to steric clashes, destabilizing conformations where these groups are in close proximity. Quantum chemical calculations can precisely quantify the energetic contributions of these attractive and repulsive forces, providing a detailed understanding of the factors that dictate the molecule's preferred shape.

Molecular Dynamics (MD) Simulations for Solution-State Behavior and Flexibility

While quantum chemical calculations provide insights into the static properties of a molecule in a vacuum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time, particularly in a solvent environment.

The presence of a solvent can significantly influence the conformational preferences of a molecule. Polar solvents, such as water, can form hydrogen bonds with the amide and carbonyl groups of this compound, competing with and potentially disrupting intramolecular hydrogen bonds. This can lead to a different distribution of stable conformations compared to the gas phase.

MD simulations explicitly model the interactions between the solute and a large number of solvent molecules, allowing for the investigation of how the solvent affects the conformational landscape. By running simulations in different solvents, the role of the environment on the molecule's structure can be systematically studied.

Table 2: Hypothetical Solvent-Dependent Conformational Population of this compound

| Solvent | Conformer 1 Population (%) | Conformer 2 Population (%) | Conformer 3 Population (%) |

| Chloroform | 60 | 25 | 15 |

| Water | 45 | 35 | 20 |

| DMSO | 50 | 30 | 20 |

Note: This table contains hypothetical data for illustrative purposes.

MD simulations can also be used to model the behavior of this compound in more complex environments, such as in the presence of a lipid bilayer to mimic a cell membrane or within the active site of a protein. These simulations can provide insights into how the molecule's flexibility and conformational dynamics are influenced by these biological surroundings. This information is crucial for understanding its potential biological activity and mechanism of action.

Molecular Docking Studies and Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for predicting the binding mode of a ligand, such as this compound, to the active site of a target protein.

The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to estimate the binding affinity for each pose. Successful docking can predict the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Given the potential for this compound to be an intermediate in the synthesis of biologically active molecules, molecular docking could be a valuable tool to screen for potential protein targets and to guide the design of more potent analogs. While specific docking studies on this compound are not currently available in the public domain, this methodology remains a key computational approach in drug discovery and chemical biology. nih.gov

In Silico Screening of Derived Structures for Target Binding Affinity

In silico screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. In the case of this compound, a virtual library of derivatives can be generated by systematically modifying its core structure. These modifications can include alterations to the Boc-protecting group, substitutions on the N-methyl group, and variations of the valine side chain.

The screening process typically involves molecular docking, where each derivative from the virtual library is computationally placed into the binding site of a target protein. The binding affinity of each compound is then estimated using a scoring function, which calculates the free energy of binding. This allows for the rapid assessment of thousands of potential derivatives, prioritizing a smaller, more manageable number of compounds for synthesis and experimental testing.

A hypothetical in silico screening of a focused library of derivatives of this compound against a putative protein kinase target could yield a range of binding affinities. The results of such a screen can be tabulated to compare the predicted efficacy of the different modifications.

Table 1: Hypothetical In Silico Screening Results of this compound Derivatives

| Compound ID | Modification from Parent Structure | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |

| Parent | This compound | -6.5 | Leu83, Val91 |

| Derivative 1 | Replacement of Boc with Cbz group | -6.8 | Leu83, Val91, Phe146 |

| Derivative 2 | N-ethyl instead of N-methyl | -6.6 | Leu83, Val91 |

| Derivative 3 | Isopropyl side chain replaced with isobutyl | -7.1 | Leu83, Val91, Ala144 |

| Derivative 4 | N-benzyl instead of N-methyl | -7.5 | Leu83, Val91, Phe146, Tyr148 |

| Derivative 5 | Replacement of Boc with Fmoc group | -7.0 | Leu83, Val91, Phe146 |

This is a hypothetical table generated for illustrative purposes.

The data from such a screening campaign would suggest that certain modifications, such as the introduction of an N-benzyl group (Derivative 4), could lead to a significant improvement in binding affinity. The predicted interactions with key amino acid residues in the binding pocket provide a structural basis for these observations and are instrumental in guiding further design efforts.

Rational Design of Modified Structures Based on Predicted Binding Modes

Following the initial in silico screening, rational design principles are applied to further optimize the lead compounds. This process leverages the detailed structural information obtained from the predicted binding modes of the initial hits. By understanding the specific hydrogen bonds, hydrophobic interactions, and other non-covalent forces that govern the binding of a ligand to its target, medicinal chemists can propose specific modifications to enhance these interactions and improve properties such as potency and selectivity.

For instance, if the initial docking studies of this compound and its derivatives reveal an unoccupied hydrophobic pocket within the binding site, new analogs can be designed to extend into this pocket. This could involve, for example, adding a phenyl or other aromatic group to the N-alkyl chain. Similarly, if a potential hydrogen bond donor or acceptor on the protein is not engaged by the initial set of ligands, modifications can be made to the ligand to introduce a complementary functional group.

This iterative process of computational prediction followed by synthetic modification and experimental validation is a cornerstone of modern drug discovery. The rationally designed compounds are expected to exhibit improved binding affinities compared to the initial hits from the virtual screen.

Table 2: Hypothetical Binding Affinities of Rationally Designed Analogs

| Compound ID | Rationale for Modification | Predicted Binding Affinity (kcal/mol) | Predicted Improvement over Parent |

| Analog 1 | Addition of a 4-fluorobenzyl group to the N-position to occupy a hydrophobic pocket and form a potential halogen bond. | -8.2 | 1.7 kcal/mol |

| Analog 2 | Replacement of the isobutyl side chain (from Derivative 3) with a cyclopropylmethyl group to explore a smaller hydrophobic region. | -7.8 | 1.3 kcal/mol |

| Analog 3 | Introduction of a hydroxyl group on the N-benzyl moiety (from Derivative 4) to form a new hydrogen bond with a nearby serine residue. | -8.5 | 2.0 kcal/mol |

| Analog 4 | Combination of the N-(4-hydroxybenzyl) group and a cyclopropylmethyl side chain. | -9.1 | 2.6 kcal/mol |

This is a hypothetical table generated for illustrative purposes.

The computational and theoretical investigation of this compound and its derivatives provides a powerful framework for the discovery and optimization of novel bioactive compounds. Through the synergistic use of in silico screening and rational design, researchers can efficiently explore the chemical space around a lead compound and identify modifications that are likely to result in improved biological activity.

Future Perspectives and Emerging Research Directions for R 2 Boc Amino N,3 Dimethylbutanamide

Development of Novel Green Chemistry Approaches for Sustainable Synthesis

The synthesis of fine chemicals, including protected amino amides, is increasingly scrutinized through the lens of environmental sustainability. Future research will prioritize the development of "green" synthetic routes for (R)-2-(Boc-amino)-N,3-dimethylbutanamide that minimize waste, reduce energy consumption, and utilize non-hazardous materials.

Key areas of focus will include:

Catalyst-Free and Solvent-Free Conditions: Traditional methods for creating the Boc-protecting group and the amide bond often rely on organic solvents and catalysts. organic-chemistry.org Research is moving towards catalyst-free N-tert-butyloxycarbonylation of amines in water, which can afford optically pure N-t-Boc derivatives without side products. organic-chemistry.org Similarly, performing reactions under solvent-free conditions, potentially catalyzed by reusable and eco-friendly catalysts like iodine or perchloric acid adsorbed on silica-gel, represents a significant step towards sustainability. organic-chemistry.org

Water-Mediated Reactions: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Protocols for N-Boc protection have been successfully developed using water-acetone mixtures under catalyst-free conditions, resulting in excellent yields and short reaction times. nih.gov Future work will likely adapt these aqueous methods for the amide bond formation step in the synthesis of this compound.

Alternative Activating Agents: The formation of the amide bond typically requires a coupling reagent. A recent development in sustainable chemistry is the direct conversion of Boc-protected amines into carbamates and their analogs using lithium tert-butoxide as a base, which avoids the need for hazardous reagents and metal catalysts. rsc.org Exploring similar metal-free activation strategies for the direct amidation of the parent N-Boc-L-tert-leucine would be a significant advancement.

| Parameter | Traditional Approaches | Emerging Green Approaches |

|---|---|---|

| Solvents | Dichloromethane (B109758) (DCM), Tetrahydrofuran (B95107) (THF), Dioxane | Water, Solvent-free conditions, Bio-derived solvents (e.g., GVL) unibo.it |

| Catalysts | DMAP, Inorganic bases, Heavy metals nih.govrsc.org | Catalyst-free, Reusable heterogeneous catalysts, Organocatalysts organic-chemistry.orgnih.govsemanticscholar.org |

| Reagents | Phosgene derivatives, Hazardous coupling agents rsc.org | Di-tert-butyl dicarbonate (B1257347) with benign bases, Direct functionalization rsc.org |

| Energy Input | Often requires heating or cooling | Ambient temperature reactions, Microwave-assisted synthesis unibo.it |

Integration into Automated Synthesis and High-Throughput Reaction Platforms

The demand for large libraries of chemical compounds for screening in drug discovery and materials science has propelled the development of automated synthesis platforms. Integrating the synthesis of this compound and its derivatives into such systems is a key future direction.

Robotic Peptide Synthesizers: While the target molecule is not a peptide, the underlying chemistry of Boc-protection and amide bond formation is the cornerstone of solid-phase peptide synthesis (SPPS). nih.govpeptide.com Commercially available robotic peptide synthesizers can be programmed to perform coupling and deprotection reactions automatically. researchgate.net Adapting these systems for the solution-phase synthesis of small molecules like this compound would enable rapid production of analogs by varying the amine component.

Computer-Assisted Synthesis: Advanced automated systems equipped with chemical artificial intelligence can perform and optimize syntheses with minimal human intervention. nih.gov Such platforms can control reaction parameters in real-time to maximize yield and purity. nih.gov Applying this technology to the synthesis of substituted amino acid derivatives has already been demonstrated, paving the way for the automated production of a wide array of compounds derived from this compound. nih.govamanote.com

High-Throughput Screening (HTS): By automating the synthesis, it becomes feasible to generate large libraries of derivatives where the N-methyl group, the tert-butyl group, or the Boc group are systematically replaced with other functionalities. These libraries can then be subjected to HTS to rapidly identify compounds with desired biological or material properties.

Exploration of Novel Biological Targets and Therapeutic Areas for Derivatives

N-Boc-L-tert-leucine, the precursor amino acid, is a well-established building block in medicinal chemistry, used in the synthesis of compounds targeting a range of diseases. medchemexpress.comguidechem.com Derivatives of this compound could therefore emerge as promising candidates in various therapeutic areas.

Enzyme Inhibition: The sterically hindered tert-leucine scaffold is a known feature in many enzyme inhibitors. For example, N-Boc-L-tert-leucine has been identified as a component of inhibitors for NS3 protease and has shown activity against T cell leukemia cells. biosynth.com Future research could involve synthesizing derivatives of this compound and screening them against families of enzymes like proteases, kinases, or peptidases, where the unique steric and electronic properties of the molecule could lead to high potency and selectivity.

Cannabinoid Receptor Modulation: Recently, synthetic cannabinoids featuring a L-tert-leucine amide or ester side-chain have been identified. nih.gov These compounds show potent activity at CB1 and CB2 receptors. nih.gov This suggests that derivatives of this compound could be systematically synthesized and evaluated as a new class of cannabinoid receptor modulators, potentially leading to novel therapeutics for pain, inflammation, or neurological disorders.

Bioactive Peptides and Peptidomimetics: The Boc protecting group is crucial for the stepwise synthesis of complex peptides. chemimpex.com this compound can be deprotected to reveal a free amine, allowing it to be incorporated as a C-terminal amide cap into peptide chains. The bulky tert-leucine side chain can impart specific conformational constraints and increase metabolic stability, making it a valuable moiety for designing novel bioactive peptides and peptidomimetics.

| Therapeutic Area | Potential Biological Target | Rationale Based on Structural Analogs |

|---|---|---|

| Oncology | Proteases, Kinases, T-cell signaling pathways | N-Boc-L-tert-leucine has shown inhibitory activity against T cell leukemia. biosynth.com |

| Neurology/Pain | Cannabinoid Receptors (CB1/CB2) | Tert-leucinamide derivatives are potent synthetic cannabinoid receptor agonists. nih.gov |

| Infectious Diseases | Viral Proteases (e.g., NS3) | The parent amino acid is a known component of NS3 protease inhibitors. biosynth.com |

Potential Applications in Materials Science and Supramolecular Chemistry

The ability of molecules to self-assemble into ordered nanostructures is a cornerstone of modern materials science. Boc-protected amino acids and dipeptides have shown remarkable potential in this area, suggesting that this compound could serve as a building block for novel functional materials.

Self-Assembling Nanostructures: Research has shown that Boc-protected dipeptides, such as analogs of diphenylalanine, can self-assemble in solution to form well-defined nanostructures like nanotubes, microtapes, and microspheres. rsc.org The self-assembly is driven by a combination of hydrogen bonding and π-π stacking interactions. It is plausible that this compound, with its amide backbone capable of hydrogen bonding, could also form ordered aggregates or gels in specific solvents.

Piezoelectric Materials: A fascinating application of self-assembled peptide nanostructures is in piezoelectricity. When embedded into electrospun fibers, Boc-protected dipeptides have been shown to generate significant electrical voltage under mechanical stress. rsc.org The crystalline, non-centrosymmetric nature of these self-assembled structures is key to this property. Future work could explore the self-assembly of this compound and its derivatives into chiral, ordered structures and test their potential as components in bio-inspired piezoelectric devices for energy harvesting or sensing applications.

Supramolecular Gels: Small molecules capable of forming extensive hydrogen-bonded networks can act as gelators, trapping solvent to form soft materials. The amide and carbamate (B1207046) groups in this compound provide the necessary hydrogen bonding sites. By modifying the molecule's periphery, it may be possible to tune its gelation properties, leading to the development of new injectable hydrogels for biomedical applications or responsive materials for chemical sensing.

Q & A

Q. Advanced Methodological Approach :

- Use chiral auxiliaries or asymmetric catalysis to ensure stereochemical control during the introduction of the Boc group.

- Monitor reaction conditions rigorously: low temperatures (0–5°C) and mild bases (e.g., DIEA) minimize racemization .

- Purify intermediates via chiral HPLC or recrystallization to isolate the (R)-enantiomer. For example, highlights Boc-protected tert-leucine synthesis, emphasizing enantiomeric control through stereoselective coupling .

What analytical techniques are most effective for confirming the structural integrity of this compound?

Q. Advanced Methodological Approach :

- NMR Spectroscopy : Analyze H and spectra to verify methyl group environments and Boc-protected amine signals .

- Chiral HPLC : Quantify enantiomeric excess (≥98%) using columns like Chiralpak AD-H .

- Mass Spectrometry (HRMS) : Confirm molecular weight (CHNO) and fragmentation patterns .

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

How does the Boc group influence the compound’s reactivity in multi-step syntheses?

Q. Advanced Methodological Approach :

- The Boc group stabilizes the amine against nucleophilic side reactions but requires acidic deprotection (e.g., TFA/DCM).